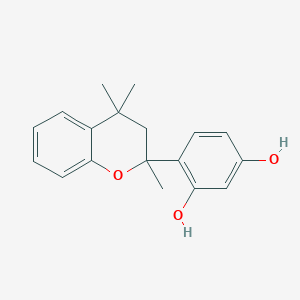
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene is an organic compound that belongs to the class of chlorinated aromatic compounds It is characterized by the presence of a benzene ring substituted with chlorine, ethoxy, and a chlorinated isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene typically involves the chlorination of 2-ethoxybenzene followed by the introduction of the chlorinated isopropyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing chlorine.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
科学研究应用
1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and ethoxy groups can influence its binding affinity and reactivity, leading to specific biochemical effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
相似化合物的比较
Similar Compounds
1-Chloro-2-ethoxybenzene: Lacks the chlor
属性
CAS 编号 |
91512-65-1 |
|---|---|
分子式 |
C12H16Cl2O |
分子量 |
247.16 g/mol |
IUPAC 名称 |
1-chloro-3-(1-chloro-2-methylpropan-2-yl)-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O/c1-4-15-11-9(12(2,3)8-13)6-5-7-10(11)14/h5-7H,4,8H2,1-3H3 |
InChI 键 |
KGLZPSRIHZQTQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC=C1Cl)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


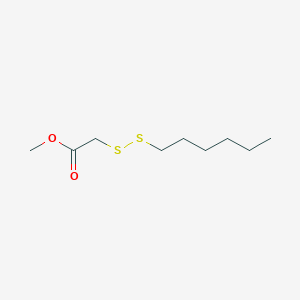
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
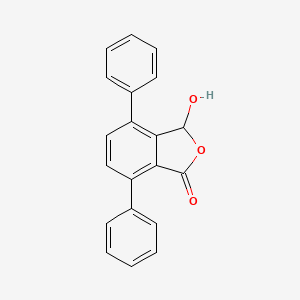
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
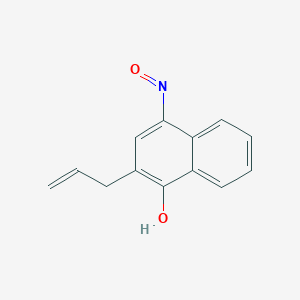
![2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14349095.png)
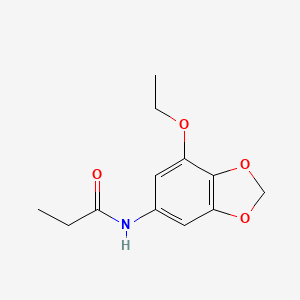
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
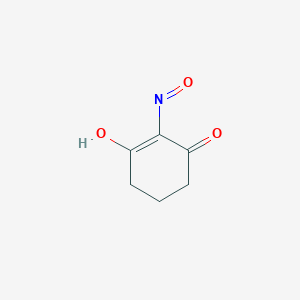
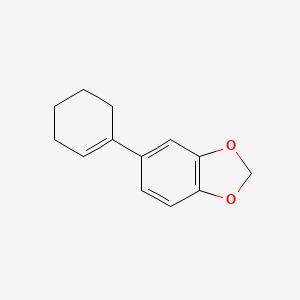
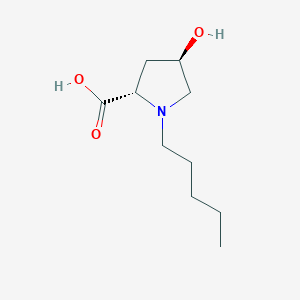
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
